

"2-(methylamino)nicotinic acid" literature and citation review

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Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

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An In-Depth Technical Guide to 2-(Methylamino)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction

2-(Methylamino)nicotinic acid, a derivative of nicotinic acid (Niacin or Vitamin B3), represents a molecule of significant interest within the landscape of medicinal chemistry and drug development. The core structure, the 2-aminonicotinic acid scaffold, is a key building block for a wide range of biologically active compounds.^[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of 2-(methylamino)nicotinic acid, from its synthesis and chemical properties to its potential biological activities and future research avenues. As we delve into the specifics of this compound, we will explore both established methodologies and the prospective applications that make it a compelling subject for further investigation.

The broader family of 2-(arylamino)nicotinic acids has been recognized for its potential as antibacterial, antiviral, antiallergic, and antitumor agents, as well as nonsteroidal anti-inflammatory drugs (NSAIDs).^[1] While much of the extensive research has focused on its parent compound, nicotinic acid, and more complex derivatives, this guide will synthesize the available information to present a detailed picture of 2-(methylamino)nicotinic acid, highlighting areas where knowledge is established and where opportunities for new discoveries lie.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and synthetic routes is fundamental to the exploration of any compound's therapeutic potential.

Physicochemical Properties

The fundamental properties of 2-(methylamino)nicotinic acid are summarized in the table below.

Property	Value	Source
IUPAC Name	2-(methylamino)pyridine-3-carboxylic acid	-
CAS Number	32399-13-6	ChemBridge
Molecular Formula	C7H8N2O2	ChemBridge
Molecular Weight	152.15 g/mol	Capot Chemical[2]
Appearance	Solid	ChemBridge
Purity	Typically >95%	ChemBridge

Synthesis of 2-(Methylamino)nicotinic Acid

The synthesis of 2-(methylamino)nicotinic acid is primarily achieved through the nucleophilic substitution of 2-chloronicotinic acid with methylamine. Several methods have been reported, with variations in reaction conditions, catalysts, and energy sources influencing yield and environmental impact.

The Ullmann condensation is a traditional method for the synthesis of 2-(arylamino)nicotinic acids.[1][3] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.[4] While effective, classical Ullmann conditions often require high temperatures, stoichiometric amounts of copper, and high-boiling polar solvents, which can lead to challenges in product purification and environmental concerns.[3][5]

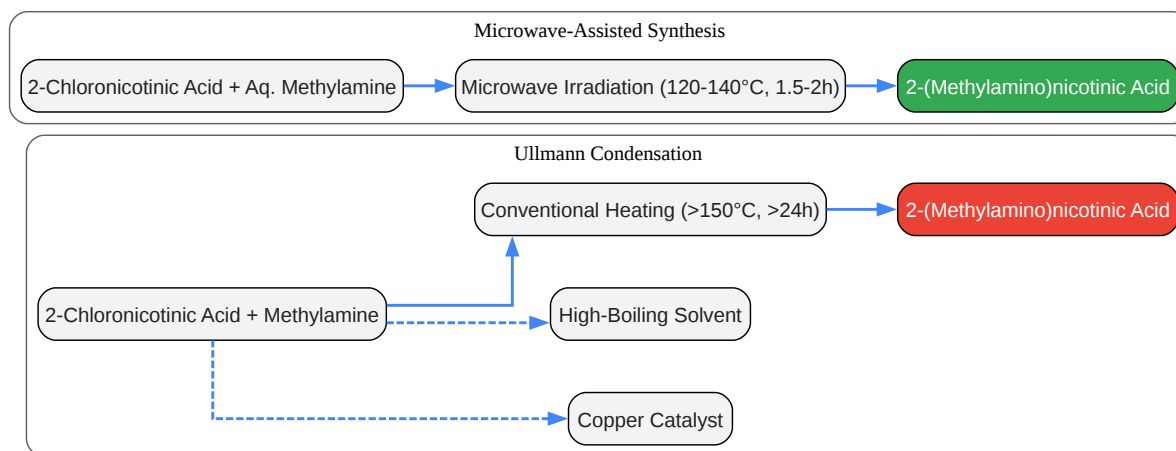
Experimental Protocol: General Ullmann Condensation

- To a solution of 2-chloronicotinic acid in a high-boiling solvent (e.g., DMF, N-methylpyrrolidone), add an excess of methylamine.
- Add a catalytic amount of a copper salt (e.g., CuI) and a ligand (e.g., phenanthroline), if required.^[4]
- Heat the reaction mixture at elevated temperatures (often >150°C) for several hours to days, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture and partition between an aqueous acid solution and an organic solvent.
- Isolate the product from the aqueous layer by adjusting the pH to the isoelectric point of the amino acid, followed by filtration or extraction.
- Purify the crude product by recrystallization.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and promote greener chemical processes.^[6] The synthesis of 2-(methylamino)nicotinic acid has been successfully achieved using microwave irradiation, offering a significant improvement over classical heating methods.^{[1][7]}

Experimental Protocol: Microwave-Assisted Synthesis^{[1][7]}

- In a microwave-safe vessel, combine 2-chloronicotinic acid and an aqueous solution of methylamine (40%).
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a set temperature (e.g., 120°C for 2 hours or 140°C for 1.5 hours).^{[1][7]}
- After the reaction is complete, cool the vessel to room temperature.
- Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.



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Caption: Comparison of Ullmann and Microwave-Assisted Synthesis.

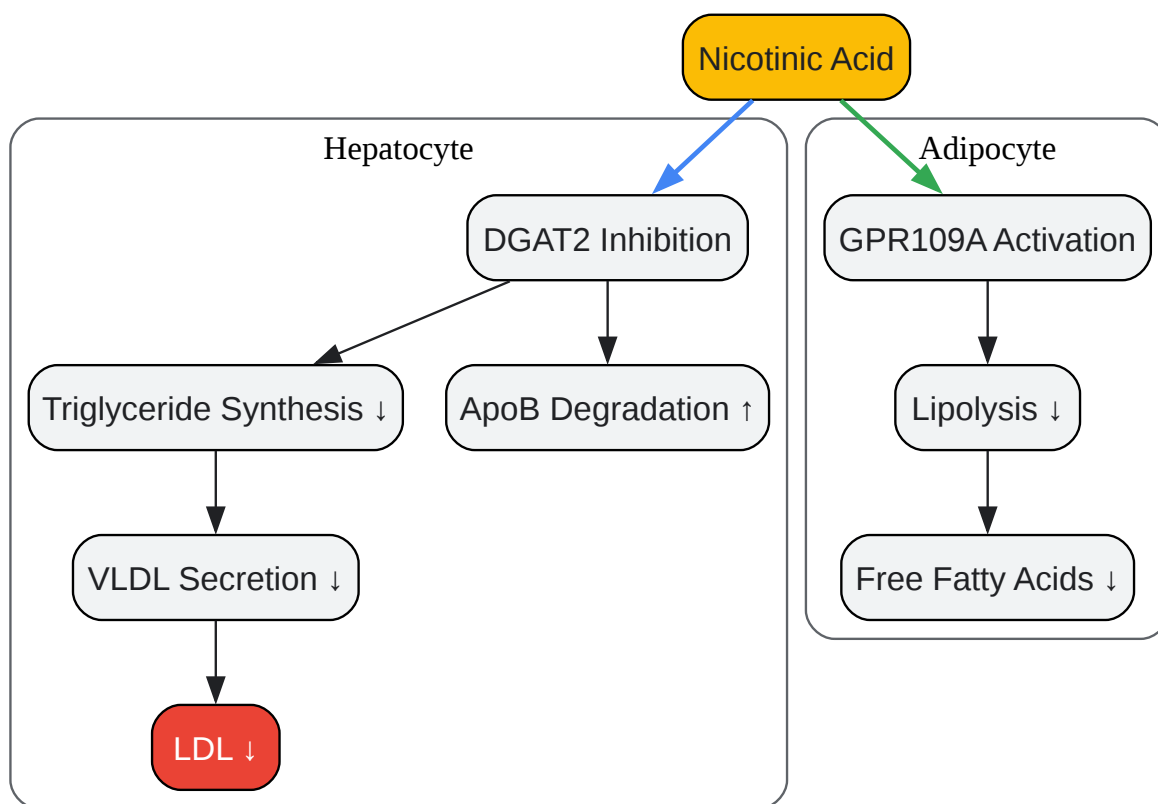
Biological Activity and Potential Therapeutic Applications

While specific in-vitro and in-vivo studies on 2-(methylamino)nicotinic acid are not extensively documented in publicly available literature, its structural relationship to nicotinic acid and other 2-anilinnicotinic acid derivatives allows for informed hypotheses regarding its potential biological activities.

Insights from Nicotinic Acid (Niacin)

Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the levels of various lipoproteins.[8][9][10] It reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL).[9][10] The mechanisms of action are complex and include the inhibition of diacylglycerol acyltransferase-2

(DGAT2), a key enzyme in triglyceride synthesis, and the activation of the G protein-coupled receptor GPR109A.[8][11]



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Caption: Simplified Mechanism of Action of Nicotinic Acid.

It is plausible that 2-(methylamino)nicotinic acid could retain some affinity for these targets, although the substitution at the 2-position would likely alter its pharmacological profile.

Potential as an Anti-inflammatory and Analgesic Agent

Several 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant analgesic and anti-inflammatory activities.[12] For instance, compounds with a 2-bromophenyl substituent have shown promising results, comparable to the reference drug mefenamic acid. [12] This suggests that the 2-aminonicotinic acid scaffold is a viable starting point for the development of new anti-inflammatory agents. The anti-inflammatory effects of nicotinic acid

itself are also being investigated, with evidence pointing to the modulation of inflammatory responses through the GPR109A receptor.[13]

Antimicrobial and Anticancer Potential

Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. Metal complexes of 2-aminonicotinic acid have shown varied antibacterial and fungicidal activities.[14] Furthermore, novel nicotinic acid derivatives have been synthesized and evaluated for their potential as cytotoxic agents, with some compounds showing promising activity against various cancer cell lines and inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2).[15][16] Nicotinamide, a related compound, has also demonstrated anti-melanoma activity in both in-vitro and in-vivo models.[17] These findings suggest that 2-(methylamino)nicotinic acid could be a valuable intermediate for the synthesis of novel therapeutic agents in these areas.

Pharmacokinetics and Metabolism

There is no specific pharmacokinetic data available for 2-(methylamino)nicotinic acid in the reviewed literature. However, the metabolism of nicotinic acid is well-characterized and can serve as a predictive model. Nicotinic acid is metabolized in the liver to several key metabolites, including nicotinamide (NAM), nicotinuric acid (NUA), and N-methyl-2-pyridone-5-carboxamide (2-Pyr).[18] The presence of the methylamino group in 2-(methylamino)nicotinic acid may influence its metabolic fate, potentially leading to different metabolic pathways or rates of conversion. Further studies are required to elucidate the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Toxicology and Safety

The toxicological profile of 2-(methylamino)nicotinic acid has not been thoroughly investigated.[2] However, safety data sheets from chemical suppliers provide some basic hazard information. A related compound, 2-methyl-6-(methylamino)nicotinic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[19]

General Handling Precautions:

- Avoid contact with skin, eyes, and clothing.

- Use only in a well-ventilated area.
- Wear appropriate personal protective equipment (gloves, eye protection).
- Wash hands thoroughly after handling.

The primary adverse effect associated with high doses of nicotinic acid is cutaneous flushing, a vasodilation of the skin that causes redness, warmth, and itching.[8][20] This effect is mediated by the GPR109A receptor.[8] It is unknown whether 2-(methyamino)nicotinic acid would induce a similar effect. High doses of nicotinic acid have also been associated with hepatotoxicity, particularly with sustained-release formulations.[20]

Analytical Methodologies

The analysis of nicotinic acid and its metabolites is well-established, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the methods of choice.[18][21][22][23] These techniques offer high sensitivity and specificity for the quantification of these compounds in various matrices, including biological fluids and food samples.[22][24][25]

HPLC-MS/MS for Analysis

A sensitive and specific LC-MS/MS method can be developed for the simultaneous quantification of 2-(methyamino)nicotinic acid and its potential metabolites.

Experimental Protocol: General LC-MS/MS Method

- **Sample Preparation:** Plasma or tissue samples can be prepared by protein precipitation with acetonitrile, followed by centrifugation and evaporation of the supernatant. The residue is then reconstituted in the mobile phase.[22]
- **Chromatographic Separation:** Separation can be achieved on a reverse-phase C18 or a cyano-propyl (CNP) column with a gradient elution using a mobile phase of acetonitrile and water containing a small percentage of formic acid to improve ionization.[22]
- **Mass Spectrometric Detection:** Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The instrument is operated in

selected reaction monitoring (SRM) mode, monitoring the specific precursor-to-product ion transitions for 2-(methyamino)nicotinic acid and its internal standard.[22]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds. The ^1H and ^{13}C NMR spectra of nicotinic acid are well-documented and can serve as a reference for the analysis of 2-(methyamino)nicotinic acid.[26][27][28] The substitution pattern on the pyridine ring will result in a characteristic set of chemical shifts and coupling constants that can be used to confirm the structure of the molecule.

Future Directions and Research Opportunities

2-(Methyamino)nicotinic acid stands as a promising, yet underexplored, molecule. The existing body of research on nicotinic acid and its derivatives provides a strong rationale for further investigation into the specific properties of this compound.

Key areas for future research include:

- **In-depth Biological Screening:** A comprehensive screening of 2-(methyamino)nicotinic acid against a panel of biological targets is warranted to identify its primary mechanism of action and therapeutic potential. This should include assays for anti-inflammatory, antimicrobial, and anticancer activity.
- **Pharmacokinetic and Toxicological Profiling:** Detailed ADME and toxicology studies are essential to understand the compound's behavior in a biological system and to assess its safety profile.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis and evaluation of a library of related derivatives, with modifications to the methyamino group and the carboxylic acid, would provide valuable insights into the structure-activity relationships and could lead to the identification of more potent and selective compounds.
- **Formulation Development:** Should promising biological activity be identified, research into appropriate formulations to optimize bioavailability and minimize potential side effects would be a critical next step.

In conclusion, while our current understanding of 2-(methylamino)nicotinic acid is still in its nascent stages, the wealth of knowledge surrounding the nicotinic acid scaffold provides a solid foundation for future exploration. This technical guide has aimed to consolidate the available information and to illuminate the path forward for researchers and drug developers interested in unlocking the full potential of this intriguing molecule.

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